2-Phenyl-4-(phenylsulfanyl)-5-pyrimidinecarboxylic acid

Description

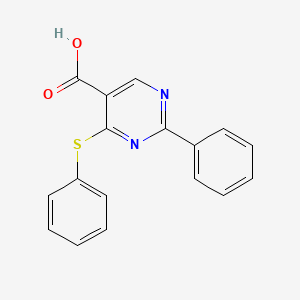

2-Phenyl-4-(phenylsulfanyl)-5-pyrimidinecarboxylic acid is a pyrimidine derivative featuring a phenyl group at position 2, a phenylsulfanyl substituent at position 4, and a carboxylic acid moiety at position 4. Its molecular formula is C₁₇H₁₂N₂O₂S, with a molecular weight of 308.35 g/mol. The compound’s structure combines aromatic and sulfur-containing groups, which influence its physicochemical properties, such as lipophilicity and electronic characteristics. Pyrimidine derivatives are widely studied for applications in medicinal chemistry and agrochemicals due to their ability to interact with biological targets like enzymes and receptors .

Properties

IUPAC Name |

2-phenyl-4-phenylsulfanylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O2S/c20-17(21)14-11-18-15(12-7-3-1-4-8-12)19-16(14)22-13-9-5-2-6-10-13/h1-11H,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMNWBZBIDVMIPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C(=N2)SC3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-4-(phenylsulfanyl)-5-pyrimidinecarboxylic acid typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 2-phenyl-4,5-dihydro-1H-pyrimidine-5-carboxylic acid with phenylsulfanyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-4-(phenylsulfanyl)-5-pyrimidinecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions to yield the corresponding dihydropyrimidine derivative.

Substitution: The phenylsulfanyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Catalytic hydrogenation using palladium on carbon

Substitution: Nucleophiles like amines or thiols, often in the presence of a base

Major Products Formed

Oxidation: 2-Phenyl-4-(phenylsulfonyl)-5-pyrimidinecarboxylic acid

Reduction: 2-Phenyl-4-(phenylsulfanyl)-5,6-dihydropyrimidinecarboxylic acid

Substitution: Various substituted pyrimidinecarboxylic acid derivatives

Scientific Research Applications

2-Phenyl-4-(phenylsulfanyl)-5-pyrimidinecarboxylic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Phenyl-4-(phenylsulfanyl)-5-pyrimidinecarboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or modulating receptor activity. The phenylsulfanyl group can interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to the desired biological effect.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

- Lipophilicity : The target compound’s dual phenyl groups contribute to higher lipophilicity (logP ~3.5 estimated) compared to analogs with smaller substituents (e.g., 4-Methyl-2-sulfanyl derivative, logP ~1.2) .

- Acidity : The carboxylic acid at position 5 confers acidity (pKa ~2.5–3.0), similar to other pyrimidinecarboxylic acids. However, electron-withdrawing groups (e.g., trifluoromethyl in ) lower the pKa further.

- Synthetic Accessibility: Sulfanyl-substituted pyrimidines are typically synthesized via nucleophilic substitution reactions, as seen in the preparation of Ethyl 4-amino-2-phenacylsulfanyl derivatives .

Biological Activity

2-Phenyl-4-(phenylsulfanyl)-5-pyrimidinecarboxylic acid, a compound with the CAS number 477854-51-6, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its antimicrobial, antiviral, and anticancer effects, supported by relevant research findings and data.

Chemical Structure

The structure of this compound can be represented as follows:

This compound features a pyrimidine ring substituted with a phenylsulfanyl group, which is believed to contribute significantly to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The phenylsulfanyl group can engage in hydrophobic interactions and hydrogen bonding with biological macromolecules, influencing enzyme activity and receptor binding. For instance, it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Inhibitory |

| Escherichia coli | Moderate inhibition |

| Candida albicans | Effective |

These findings suggest that the compound could be developed into a therapeutic agent for treating infections caused by resistant strains.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro assays against human cancer cell lines such as HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) revealed promising results:

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 15.2 |

| MCF-7 | 12.8 |

These results indicate that this compound can inhibit cancer cell growth effectively, warranting further investigation into its mechanisms and potential clinical applications.

Antiviral Activity

Preliminary studies have suggested that this compound might possess antiviral properties as well. It has been tested against several viruses in vitro, showing inhibition of viral replication at certain concentrations. However, more detailed studies are required to elucidate the specific mechanisms involved.

Case Studies

- Study on Antimicrobial Efficacy : A study conducted by Mohamed et al. evaluated the antimicrobial activity of various pyrimidine derivatives, including this compound. The results indicated that this compound exhibited potent activity against Gram-positive bacteria and fungi, suggesting its potential as an antimicrobial agent in clinical settings .

- Anticancer Evaluation : In another research study focused on anticancer properties, compounds similar to this compound were synthesized and tested against multiple cancer cell lines. The findings highlighted significant cytotoxic effects, particularly in breast and liver cancer cells .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Phenyl-4-(phenylsulfanyl)-5-pyrimidinecarboxylic acid, and what are the critical reaction conditions?

- Methodological Answer : The compound is synthesized via multi-step pathways involving Suzuki-Miyaura coupling for aryl group introduction and nucleophilic aromatic substitution for sulfanyl group attachment. Key precursors include halogenated pyrimidine intermediates (e.g., 5-chloro-pyrimidine derivatives) and phenylthiol reagents. Reaction conditions such as temperature (80–120°C), solvent (DMF or THF), and catalysts (Pd(PPh₃)₄ for coupling) are critical for yield optimization .

Q. How can structural characterization of this compound be performed to confirm regioselectivity and functional group integrity?

- Methodological Answer : Use a combination of:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., phenyl groups at C2/C4) and sulfur connectivity.

- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolve ambiguities in regiochemistry, as seen in structurally analogous pyrimidine-carboxylic acids .

Q. What preliminary biological assays are recommended to screen for bioactivity?

- Methodological Answer : Start with in vitro enzyme inhibition assays (e.g., kinase or protease targets) due to the pyrimidine core’s role in ATP-binding site interactions. Follow with cytotoxicity screening (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) and antiviral activity tests (e.g., plaque reduction assays for RNA viruses) .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side reactions like over-sulfanylation?

- Methodological Answer :

- Optimize stoichiometry : Use a 1.2:1 molar ratio of phenylthiol to pyrimidine precursor to avoid di-substitution.

- Protecting groups : Temporarily block the carboxylic acid moiety (e.g., methyl ester) during sulfanylation to prevent nucleophilic interference.

- Computational modeling : Apply DFT calculations to predict reactive sites and transition states, as demonstrated in ICReDD’s reaction design workflows .

Q. How should contradictory data between computational predictions and experimental bioactivity results be resolved?

- Methodological Answer :

- Re-evaluate docking parameters : Adjust protonation states of the carboxylic acid and sulfanyl groups in molecular docking (e.g., AutoDock Vina).

- Solvent effects : Replicate physiological conditions (e.g., PBS buffer) in assays to account for solubility-driven discrepancies.

- Meta-analysis : Cross-reference with structurally similar compounds like 5-(4-fluorophenyl)pyridine-2-carboxylic acid derivatives, where fluorine substitution altered binding affinities .

Q. What strategies are effective for studying the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- Proteomics : Use affinity chromatography with immobilized compound analogs to identify binding partners.

- Metabolic tracing : Label the pyrimidine core with ¹³C isotopes to track incorporation into cellular nucleic acids.

- Cryo-EM : Resolve compound-target complexes at near-atomic resolution, as applied to pyrrolidine-carboxylic acid derivatives in neurological studies .

Q. How can computational methods streamline the design of derivatives with enhanced pharmacokinetic properties?

- Methodological Answer :

- ADMET prediction : Use SwissADME or ADMETLab to optimize logP (target ≤3.5) and aqueous solubility.

- QSAR modeling : Correlate substituent electronegativity (e.g., para-fluoro vs. phenylthiol) with bioactivity using datasets from analogs like 5-phenylpyrimidine-2-carboxylic acid .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.